molecular formula C11H8O5 B15068433 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid

8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid

Cat. No.: B15068433
M. Wt: 220.18 g/mol
InChI Key: NPUMLTWHOICCRN-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has the molecular formula C11H8O5 and is characterized by a chromene ring system with a methoxy group at the 8th position and a carboxylic acid group at the 4th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of salicylaldehyde derivatives with malonic acid in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions to facilitate the formation of the chromene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, modulating their activity and expression.

    Pathways Involved: It influences pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy group at the 8th position and carboxylic acid group at the 4th position make it a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

8-methoxy-2-oxochromene-4-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-7(11(13)14)5-9(12)16-10(6)8/h2-5H,1H3,(H,13,14)

InChI Key

NPUMLTWHOICCRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C=C2C(=O)O

Origin of Product

United States

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